molecular formula C14H15N3O4 B2757179 ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate CAS No. 942001-36-7

ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate

Cat. No.: B2757179
CAS No.: 942001-36-7
M. Wt: 289.291
InChI Key: FZPPMPXPELLRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[1,2-a]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Pyrido[1,2-a]pyrimidines represent a significant class of heterocyclic compounds known for their diverse pharmacological properties. They have been studied for their antitumor, antibacterial, and CNS activities. The structural uniqueness of these compounds contributes to their varied biological activities, making them promising candidates for drug development.

Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many derivatives have shown inhibitory effects on various kinases such as cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinase (PI3K), and others involved in cancer progression. This compound may function similarly by targeting these pathways to suppress tumor growth .
  • Antifolate Activity : Some studies suggest that compounds with similar structures can act as antifolates by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This suggests a potential use in cancer therapy .

Antitumor Activity

A study explored the antitumor effects of various pyrido[1,2-a]pyrimidine derivatives against multiple cancer cell lines. The results indicated that certain modifications at specific positions significantly enhanced their cytotoxicity. For instance:

  • Compound Variants : Compounds with substituents at the C-5 and C-7 positions showed improved activity against prostate and colon cancer cell lines compared to unsubstituted variants .

Antibacterial Properties

The antibacterial activity of pyrido[1,2-a]pyrimidines has also been documented. This compound may exhibit similar properties by disrupting bacterial DNA synthesis or function through inhibition of key enzymes.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidines. Key findings include:

Position Substituent Biological Activity
C-5Methyl/PhenylEnhanced anticancer activity
C-7ChlorophenylStronger inhibition of kinase activity
C-6Amino groupLoss of CXCR2 antagonistic activity

These findings illustrate that minor changes in the chemical structure can lead to significant differences in biological efficacy.

Properties

IUPAC Name

ethyl 2-[(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-4-21-14(20)12(18)16-11-9(3)15-10-6-5-8(2)7-17(10)13(11)19/h5-7H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPPMPXPELLRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.